Hexamethonium iodide

Description

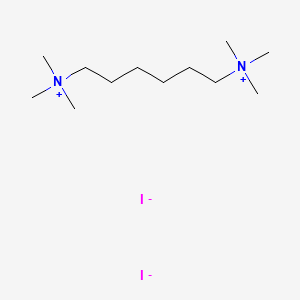

Structure

3D Structure of Parent

Properties

IUPAC Name |

trimethyl-[6-(trimethylazaniumyl)hexyl]azanium;diiodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H30N2.2HI/c1-13(2,3)11-9-7-8-10-12-14(4,5)6;;/h7-12H2,1-6H3;2*1H/q+2;;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZYYNZUWBANDMX-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)CCCCCC[N+](C)(C)C.[I-].[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H30I2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

60-26-4 (Parent) | |

| Record name | Hexamethonium iodide [BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000870622 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID801007245 | |

| Record name | N~1~,N~1~,N~1~,N~6~,N~6~,N~6~-Hexamethylhexane-1,6-bis(aminium) diiodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801007245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

456.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

870-62-2 | |

| Record name | Hexamethonium iodide [BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000870622 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N~1~,N~1~,N~1~,N~6~,N~6~,N~6~-Hexamethylhexane-1,6-bis(aminium) diiodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801007245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hexamethonium iodide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.635 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HEXAMETHONIUM IODIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G2753KSN40 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Mechanistic Basis of Action: Nicotinic Acetylcholine Receptor Antagonism

Interactions with Neuronal Nicotinic Acetylcholine (B1216132) Receptors (nAChRs)

Hexamethonium (B1218175) acts on neuronal nicotinic receptors, which are ligand-gated ion channels. pharmacologyeducation.org It functions as a non-depolarizing ganglionic blocker by antagonizing these receptors in the autonomic ganglia. wikipedia.org

Hexamethonium is classified as a non-depolarizing blocking agent. caymanchem.comwikipedia.org Unlike depolarizing agents that initially activate the receptor, non-depolarizing blockers like hexamethonium competitively inhibit the binding of the neurotransmitter acetylcholine (ACh) to the nicotinic receptors, thereby preventing depolarization of the postsynaptic membrane. oup.comopenanesthesia.org This antagonism is dynamic, involving repeated association and dissociation with the receptor. oup.com

The primary mechanism by which hexamethonium antagonizes neuronal nAChRs is through the blockade of the ion pore. wikipedia.org Rather than competing directly with acetylcholine at its binding site, hexamethonium physically obstructs the channel, preventing the influx of ions that would normally lead to neuronal depolarization. wikipedia.orgnih.gov Some research also suggests a voltage-dependent block of the ACh-activated channels. nih.gov

Hexamethonium's action is primarily a non-competitive antagonism, acting at a site within the ion channel rather than directly competing with acetylcholine for its binding site on the receptor. wikipedia.orgmedchemexpress.com However, some studies indicate a mixed antagonism, suggesting there may also be a competitive component to its action. drugbank.com Research has shown that while acetylcholine and other agonists compete for the same binding site, hexamethonium does not, indicating they likely interact with different subsites on the receptor. pnas.org

Specificity for Autonomic Ganglia nAChRs

A key characteristic of hexamethonium is its selectivity for nAChRs located in the autonomic ganglia over those at the skeletal neuromuscular junction. wikipedia.orgacnp.org This selectivity was historically important in differentiating between 'C6' (neuronal) and 'C10' (muscle) receptors, with hexamethonium being the prototypical 'C6' antagonist. acnp.org It effectively blocks neurotransmission in both sympathetic and parasympathetic ganglia. wikipedia.org Studies have shown that functional ganglionic transmission is primarily mediated by receptors containing α3/β2 subunits, which are sensitive to hexamethonium. nih.gov

Lack of Significant Interaction with Muscarinic Acetylcholine Receptors (mAChRs)

Hexamethonium does not have a significant effect on muscarinic acetylcholine receptors (mAChRs), which are G-protein coupled receptors and structurally distinct from the ionotropic nAChRs. pharmacologyeducation.orgwikipedia.org Functional studies have demonstrated little to no significant antagonism of contractile responses mediated by muscarinic receptors in various tissues, such as the guinea-pig ileum and trachea. ncats.ionih.gov While some weak antagonism at certain muscarinic receptor subtypes (M2) has been observed at high concentrations, it is generally considered to lack significant activity at mAChRs. nih.gov For instance, in isolated canine lingual epithelia, atropine (B194438) (a muscarinic antagonist) inhibited ACh-induced effects, whereas hexamethonium did not. duke.edu

Lack of Significant Interaction with Skeletal Neuromuscular Junction Receptors

| Feature | Description | References |

| Primary Target | Neuronal Nicotinic Acetylcholine Receptors (nAChRs) | caymanchem.comsigmaaldrich.comwikipedia.org |

| Mechanism | Non-depolarizing ganglionic blockade | caymanchem.comwikipedia.org |

| Action at nAChR | Primarily ionic pore blockade | wikipedia.orgnih.gov |

| Binding Site | Does not directly compete with Acetylcholine | wikipedia.orgpnas.org |

| Selectivity | High for autonomic ganglia nAChRs | wikipedia.orgacnp.org |

| mAChR Interaction | Lacks significant interaction | wikipedia.orgncats.ionih.gov |

| Neuromuscular Junction | Lacks significant interaction | pharmacologyeducation.orgwikipedia.org |

Receptor Selectivity and Subtype Interactions

Hexamethonium (B1218175) Iodide's Differential Effects on nAChR Subunits

Nicotinic acetylcholine (B1216132) receptors are pentameric structures assembled from a variety of subunits (α2-α10, β2-β4), which results in a wide diversity of receptor subtypes with distinct pharmacological properties. frontiersin.orgwikipedia.org Hexamethonium iodide interacts differently with these various subunit combinations.

The α5 nAChR subunit plays a significant role in modulating the sensitivity of nicotinic receptors to antagonists like hexamethonium. Studies using knockout mice lacking the α5 subunit (α5-/-) have provided critical insights into its function. nih.govnih.gov While these mice show no major physical or neurological deficits under normal conditions, they exhibit altered responses to cholinergic agents. nih.govnih.gov

Neuronal nAChRs can be broadly classified into homomeric and heteromeric assemblies. Homomeric receptors are composed of a single type of subunit (e.g., five α7 subunits), while heteromeric receptors are combinations of different α and β subunits (e.g., α4β2, α3β4). frontiersin.orgpsu.edumdpi.com Hexamethonium's antagonistic mechanism can vary depending on the specific heteromeric receptor subtype.

Research on human nAChRs expressed in epithelial cells has shown that hexamethonium acts as a non-competitive blocker of α4β2-nAChRs but exhibits characteristics of a competitive antagonist at α4β4-nAChRs. nih.gov This indicates that the β4 subunit, when paired with the α4 subunit, alters the way hexamethonium interacts with the receptor compared to the β2 subunit. nih.gov Hexamethonium is generally considered a relatively non-selective antagonist for various neuronal nAChR subunit combinations, with IC50 values typically in the range of 10–20 µM. tocris.com In contrast, it is a less potent antagonist of muscle-type nAChRs. nih.gov

The interaction of hexamethonium with different nAChR assemblies is summarized in the table below.

| Receptor Subtype | Hexamethonium Interaction | Notes |

| α4β2 | Non-competitive antagonism nih.gov | One of the most abundant nAChR subtypes in the brain. sigmaaldrich.com |

| α4β4 | Competitive antagonism features nih.gov | The β4 subunit appears to alter the mode of hexamethonium blockade. nih.gov |

| α3β4 | Inhibition increases with hyperpolarization researchgate.net | A primary ganglionic nAChR subtype. benchchem.com |

| α7 (Homomeric) | Antagonism (more potent than for α3β2, α3β4, or α4β2) nih.gov | Does not block the inhibitory effect of nicotine (B1678760) on macrophage activation. plos.org |

| α3β2 | Antagonism nih.gov | Increased inhibition by hyperpolarization observed for net charge measurement. researchgate.net |

| Muscle-type (α1β1γδ/ε) | Weak antagonist/partial agonist nih.gov | Decamethonium is a more potent partial agonist for this subtype. nih.gov |

Modulation of Receptor Function Beyond Direct Blockade

The mechanism of action for hexamethonium is more complex than simple competition with acetylcholine at its binding site. It is recognized as a non-depolarizing ganglionic blocker that functions primarily as an open-channel blocker. tocris.comwikipedia.org This means it physically obstructs the ion pore of the nAChR after the receptor has been activated by an agonist, thereby preventing ion flow. tocris.comwikipedia.org

Furthermore, hexamethonium is described as a negative allosteric modulator of nAChR activity in sympathetic and parasympathetic ganglia. guidetopharmacology.org Allosteric modulators bind to a site on the receptor that is distinct from the primary (orthosteric) agonist binding site. nih.gov By binding to this allosteric site, hexamethonium induces a conformational change in the receptor that reduces the efficacy or affinity of the agonist, contributing to its inhibitory effect. guidetopharmacology.orguni-due.de There is also some evidence that at very high concentrations, hexamethonium can inhibit cholinesterase activity, although this is not its primary mechanism for neuromuscular blockade. nih.gov

Comparative Antagonism Profiles with Other Cholinergic Modulators

Hexamethonium is one of several compounds used to modulate the cholinergic system, and its profile differs significantly from other antagonists like mecamylamine (B1216088) and decamethonium. tocris.comcapes.gov.br

Hexamethonium vs. Mecamylamine: Both are ganglionic blockers, but a key difference is their ability to cross the blood-brain barrier. Hexamethonium is a hydrophilic quaternary ammonium (B1175870) compound that does not readily access the brain, making it useful for distinguishing between central and peripheral effects in research. nih.govdrugcentral.orgtocris.com Mecamylamine, a secondary amine, readily crosses the blood-brain barrier and thus has both central and peripheral actions. tocris.com In some functional assays, hexamethonium's action is consistent with a simple competitive blockade of ganglionic receptors, whereas mecamylamine's antagonism appears to be non-competitive and more complex, involving both presynaptic and postsynaptic inhibitory actions. researchgate.net

Hexamethonium vs. Decamethonium: These two compounds are structurally related polymethylene bistrimethylammonium compounds, but the length of the hydrocarbon chain between the nitrogen atoms dictates their primary site of action. capes.gov.brresearchgate.netoup.com Hexamethonium, with a six-carbon chain, acts predominantly as a blocker at ganglionic synapses. capes.gov.br Decamethonium, with a ten-carbon chain, acts primarily as a depolarizing neuromuscular blocking agent at the motor end-plate of skeletal muscle. nih.govcapes.gov.br

The table below provides a comparative summary of these antagonists.

| Modulator | Primary Site of Action | Mechanism of Action | Blood-Brain Barrier Penetration |

| This compound | Autonomic Ganglia wikipedia.orgcapes.gov.br | Non-competitive open-channel block; Negative allosteric modulator tocris.comwikipedia.orgguidetopharmacology.org | No nih.govtocris.com |

| Mecamylamine | Autonomic Ganglia; CNS tocris.com | Non-competitive antagonist; Open-channel block tocris.comresearchgate.net | Yes tocris.com |

| Decamethonium | Neuromuscular Junction nih.govcapes.gov.br | Partial agonist at muscle nAChRs; Antagonist at neuronal nAChRs nih.gov | No |

| d-Tubocurarine | Neuromuscular Junction; Ganglia nih.govnih.gov | Competitive antagonist conicet.gov.ar | No |

Experimental Models and Physiological Systems Research Applications

Cardiovascular System Research

Hexamethonium (B1218175) iodide has been instrumental in cardiovascular research, enabling the elucidation of neural control mechanisms governing heart rate, blood pressure, and cardiac protection.

Hexamethonium acts as a ganglionic blocker, inhibiting both sympathetic and parasympathetic signals at the preganglionic site. wikipedia.org This action has made it an invaluable tool for assessing the neurogenic contribution to cardiovascular control. ahajournals.org By administering hexamethonium, researchers can effectively remove the influence of the autonomic nervous system and observe the resulting changes in cardiovascular parameters. This method has been used to demonstrate that the fall in blood pressure following hexamethonium administration can be used to quantify the neurogenically maintained portion of blood pressure. ahajournals.org

In spontaneously hypertensive rats (SHRs), which serve as a model for essential hypertension, hexamethonium has been used to demonstrate enhanced sympathetic activity compared to normotensive Wistar rats. spandidos-publications.comnih.gov Intravenous administration of hexamethonium leads to a significant reduction in renal sympathetic nerve activity (RSNA), mean arterial pressure (MAP), and heart rate (HR) in both SHRs and Wistar rats. spandidos-publications.comnih.gov Notably, higher doses of hexamethonium produce a more pronounced reduction in RSNA and MAP in SHRs, highlighting the greater sympathetic tone in this hypertensive model. spandidos-publications.comnih.gov There is a significant positive correlation between the reduction in RSNA and MAP, suggesting that the MAP response to ganglionic blockade can be a reliable index of basal sympathetic nerve activity. spandidos-publications.comnih.gov

The table below summarizes the effects of different doses of hexamethonium on cardiovascular parameters in Wistar rats and spontaneously hypertensive rats (SHRs).

Table 1: Effects of Hexamethonium on Cardiovascular Parameters in Wistar and Spontaneously Hypertensive Rats (SHRs)

| Parameter | Dose (mg/kg) | Wistar Rats (Reduction) | SHRs (Reduction) |

|---|---|---|---|

| Renal Sympathetic Nerve Activity (RSNA) | 5.0 | ~45% | ~68% |

| 25.0 | ~67% | ~92% | |

| Mean Arterial Pressure (MAP) | 5.0 | ~30 mmHg | ~40 mmHg |

| 25.0 | ~40 mmHg | ~60 mmHg |

Data derived from studies on the effects of hexamethonium in rat models. spandidos-publications.comnih.gov

By blocking both branches of the autonomic nervous system, hexamethonium allows for the investigation of the relative contributions of sympathetic and parasympathetic tone to cardiovascular function. wikipedia.org In anesthetized rats, the administration of 4-aminopyridine (B3432731) (4-AP), which provokes neurotransmitter release, induces an initial bradycardia that is sensitive to atropine (B194438) and hexamethonium, indicating a parasympathetic origin. frontiersin.org This is followed by a sustained tachycardia, which is eliminated by sympatholytic agents, demonstrating its sympathetic nature. frontiersin.org The use of hexamethonium in such studies helps to confirm the ganglionic origin of these responses. frontiersin.org

In spontaneously hypertensive rats (SHRs), the cardiovascular response to 4-AP is dominated by the sympathetic component, reflecting a shift in the autonomic balance towards sympathetic hyperactivity and reduced parasympathetic influence, a characteristic feature of hypertension. frontiersin.org Hexamethonium has been crucial in dissecting these altered autonomic control mechanisms in hypertensive models. frontiersin.org

Hexamethonium has been employed to explore the role of the intrinsic cardiac nervous system in cardioprotective phenomena such as remote ischemic preconditioning (RIPC). Administration of a ganglionic blocker like hexamethonium has been shown to abolish the cardioprotective effects of RIPC induced by various stimuli, such as abdominal incision or mesenteric artery occlusion, suggesting that a neurogenic pathway is essential for this protection. kjpp.netnih.gov

Furthermore, studies have shown that the activation of certain ion channels, like the SLO1 BK channel, can protect the heart from ischemia-reperfusion injury through a mechanism that involves intrinsic cardiac neurons. nih.gov The cardioprotective effect of SLO1 channel openers was prevented by the administration of hexamethonium, indicating that intact synaptic transmission within the cardiac ganglia is necessary for this protection. nih.gov This finding highlights that some cardioprotective strategies rely on non-cardiomyocyte autonomous mechanisms that are dependent on the function of the intrinsic cardiac nervous system. nih.gov Hexamethonium has also been used to demonstrate that intrinsic cardiac neurons possess nicotinic, muscarinic, and beta-adrenergic receptors, all of which are involved in cardiac regulation. physiology.org

Chronic administration of hexamethonium has been used in animal models to study the long-term effects of autonomic blockade. In studies investigating the metabolic effects of leptin in diabetic rats, chronic intravenous infusion of hexamethonium was used to assess the role of the autonomic nervous system in mediating leptin's actions. physiology.orgnih.gov While chronic ganglionic blockade attenuated the effects of leptin on heart rate, it did not impair leptin's ability to normalize blood glucose levels. physiology.orgnih.gov This suggests that the powerful antidiabetic effects of centrally administered leptin are primarily mediated through non-autonomic pathways. physiology.org These chronic blockade protocols are essential for understanding the long-term regulatory roles of the autonomic nervous system in various physiological and pathophysiological states. physiology.orgnih.gov

Gastrointestinal System Research

Hexamethonium iodide has also been a valuable pharmacological tool for investigating the autonomic control of gastrointestinal functions.

Hexamethonium has been utilized to study the influence of the autonomic nervous system on various aspects of gastrointestinal motility. nih.gov In conscious sheep, hexamethonium has been shown to inhibit cyclical contractions of the reticulo-rumen and abomasal motility. nih.gov It also reduces gastric acid secretion and affects the migrating myoelectric complexes in the duodenum. nih.gov These findings suggest a significant role for autonomic ganglia in the regulation of these digestive processes. nih.gov

Studies have also indicated that hexamethonium can reduce gastric motility and secretion, which has implications for understanding conditions characterized by hypermotility or excessive acid production. benchchem.com In some experimental contexts, hexamethonium did not alter contractions induced by other substances like orexin (B13118510) A in isolated guinea pig ileum, suggesting that orexin A acts on enteric cholinergic neurons downstream of the ganglionic synapse. jpccr.eu The use of hexamethonium helps to differentiate between pre- and post-ganglionic sites of action of various compounds affecting gastrointestinal function.

Studies on Ganglionic Transmission in the Enteric Nervous System

Hexamethonium has been instrumental in defining the neurocircuitry of the enteric nervous system (ENS), the intrinsic nervous system of the gastrointestinal tract. Research has demonstrated that hexamethonium can abolish or significantly attenuate nerve-mediated responses, confirming the presence of nicotinic synapses in enteric reflex pathways.

In studies on the guinea pig ileum, hexamethonium has been used to investigate the nature of neurotransmission. For instance, in the majority of preparations, hexamethonium did not affect the descending excitatory reflexes, suggesting that both cholinergic and non-cholinergic neurotransmitters are released in the myenteric plexus. nih.gov However, in a smaller percentage of cases, it did abolish these reflexes, highlighting the complexity and variability of these pathways. nih.gov

Further research in the mouse colon has shown that hexamethonium effectively abolishes the activation of all myenteric neurons in response to electrical stimulation, indicating at least one nicotinic synapse is present in the ascending neural pathways. physiology.org This finding is crucial for understanding how signals are relayed along the gut wall. In fact, after the application of hexamethonium, only a very small fraction of myenteric neurons remained responsive to electrical stimulation, suggesting that non-nicotinic transmission plays a minor role in these specific pathways. physiology.org

The table below summarizes the effect of hexamethonium on neuronal activation in the mouse colon.

| Experimental Condition | Effect on Myenteric Neuron Activation | Implication |

| Electrical Stimulation | Widespread activation of myenteric neurons | Ascending neural pathways are activated. |

| Electrical Stimulation + Hexamethonium | Activation abolished in the majority of neurons | At least one nicotinic synapse is present in the pathway. |

| Hexamethonium present | Only 0.01% of recorded neurons activated | Suggests a very limited role for non-nicotinic transmission in this specific reflex. |

This table illustrates the profound inhibitory effect of hexamethonium on synaptic transmission within the enteric nervous system, underscoring its utility in identifying nicotinic pathways.

Role in Elucidating Cholinergic Transmission in Gut Function

Hexamethonium has been pivotal in clarifying the role of cholinergic transmission in regulating gut motility and other functions. It is considered a reference drug for blocking autonomic ganglia and the Auerbach plexus, which is involved in controlling gut movements. nih.gov

Studies in conscious sheep have shown that hexamethonium inhibits various gastrointestinal functions, including the cyclical contractions of the reticulo-rumen and abomasal motility. nih.gov This inhibition points to a significant role for cholinergic pathways in these processes. Interestingly, while it reduces gastric acid secretion and duodenal migrating myoelectric complexes, the initiation of these complexes can be enhanced at certain dosages, suggesting a modulatory rather than purely inhibitory role of extrinsic neural activity. nih.gov

In the guinea pig ileum, hexamethonium has been used to differentiate between cholinergic and other forms of neurotransmission. For example, in studies of reflex responses to mucosal stimulation, hexamethonium abolished ascending contractions in a portion of preparations and attenuated them in the majority, confirming the involvement of nicotinic transmission. nih.gov The persistence of a response in many cases, however, pointed to the existence of hexamethonium-resistant, non-cholinergic excitatory transmission, which was later found to involve purinergic signaling. nih.gov

The following table details the effects of hexamethonium on gut motility in different experimental models.

| Animal Model | Gut Region | Effect of Hexamethonium | Key Finding |

| Sheep | Reticulo-rumen, Abomasum | Inhibition of cyclical contractions and motility | Demonstrates the importance of cholinergic pathways in ruminant digestive motility. nih.gov |

| Guinea Pig | Ileum | Abolished or attenuated ascending excitatory reflexes | Confirms nicotinic transmission and reveals a significant non-cholinergic component. nih.gov |

| Rabbit | Distal Colon | Slight transient deceleration of propulsion | Suggests adaptive responses and complex modulation of peristalsis. physiology.org |

This table provides a comparative overview of hexamethonium's impact on gut motility across different species, highlighting its role in dissecting the nuances of cholinergic control.

Respiratory System Research

Investigation of Reflex Pathways Involved in Respiration

Hexamethonium has been employed to investigate the neural reflexes that control breathing. In guinea pigs, for example, infusion of serotonin (B10506) (5-HT) induces a reflex activation of the nonadrenergic inhibitory system, which modulates bronchoconstriction. physiology.org The complete inhibition of this reflex by hexamethonium indicates that it is mediated through a ganglionic pathway. physiology.org This demonstrates the involvement of autonomic ganglia in modulating airway responses to circulating substances.

Studies on Chemoreceptor-Mediated Responses

The compound has also been crucial in studying the responses mediated by chemoreceptors, which are sensory cells that detect changes in blood gases and pH. nih.gov In dogs anesthetized with chloralose, hexamethonium was found to block the respiratory response to intracarotid injections of nicotine (B1678760). nih.gov This finding suggests that the stimulant effect of nicotine on respiration is mediated through nicotinic receptors within the autonomic ganglia involved in the chemoreceptor reflex arc. However, hexamethonium did not block the respiratory response to sodium cyanide, indicating that cyanide acts through a different, non-nicotinic mechanism to stimulate chemoreceptors. nih.gov

Neuroscience and Neurotransmission Studies

Characterization of Synaptic Inputs to Neurons

Hexamethonium has been widely used to characterize the nature of synaptic inputs to various types of neurons. By blocking nicotinic receptors, researchers can determine whether a synaptic potential is mediated by acetylcholine (B1216132) acting on these receptors.

In studies of the porcine ileum, electrical stimulation of nerve fibers evoked fast excitatory postsynaptic potentials (fEPSPs) in myenteric Dogiel type II neurons. nih.gov The application of hexamethonium abolished these fEPSPs, confirming their nicotinic nature. nih.gov This was a significant finding as it showed that, unlike in guinea pigs, these specific neurons in pigs receive prominent nicotinic inputs. nih.gov

More recent research using calcium imaging in the mouse colon has further solidified the understanding of synaptic inputs to myenteric neurons. physiology.orgnih.gov In these studies, electrical stimulation evoked short-latency calcium transients in a large majority of myenteric neurons, including intrinsic primary afferent neurons (IPANs). physiology.orgnih.gov These responses were consistently abolished by hexamethonium, providing strong evidence that these neurons receive significant fast excitatory synaptic inputs from hexamethonium-sensitive neural pathways. physiology.orgnih.gov This finding challenged previous notions that IPANs have a scarcity of fast synaptic inputs. physiology.orgnih.gov

The table below presents data on the characterization of synaptic inputs in different neuronal types using hexamethonium.

| Neuronal Type | Experimental Preparation | Effect of Hexamethonium on Synaptic Potentials | Conclusion |

| Myenteric Dogiel type II neurons | Porcine Ileum | Abolished fast excitatory postsynaptic potentials (fEPSPs) | These neurons receive prominent nicotinic synaptic input. nih.gov |

| Myenteric Neurons (including IPANs) | Mouse Colon | Abolished short-latency calcium transients | Neurons receive prominent fast excitatory synaptic inputs from hexamethonium-sensitive pathways. physiology.orgnih.gov |

| Enteric Neurons | Guinea Pig Myenteric Plexus | Significantly reduced neuronal activation by anti-HuD antibodies | The excitatory action of these antibodies involves nicotinic receptors. whiterose.ac.uk |

This table summarizes the key findings from studies using hexamethonium to characterize synaptic inputs, demonstrating its utility in differentiating between nicotinic and non-nicotinic transmission in various neuronal populations.

Analysis of Neurotransmitter Release Mechanisms

The release of neurotransmitters is a fundamental process in neural communication, involving the exocytosis of vesicles containing signaling molecules. frontiersin.orguky.edu this compound has been instrumental in elucidating the mechanisms governing this process, particularly the role of presynaptic autoreceptors.

Detailed research findings indicate that hexamethonium can modulate the release of acetylcholine (ACh) from nerve terminals. In studies on rat phrenic nerve-hemidiaphragm preparations, hexamethonium increased the quantal content of endplate currents at low stimulation frequencies, suggesting that it blocks presynaptic nicotinic autoreceptors that normally exert a negative feedback control on ACh release. nih.gov This effect was observed to be dependent on the concentration of extracellular calcium. nih.gov

Furthermore, in studies of developing neuromuscular synapses, hexamethonium has been shown to inhibit spontaneous acetylcholine release, particularly at synapses with high activity levels. jneurosci.orgpsu.edu This suggests that presynaptic nicotinic receptors, sensitive to hexamethonium, play a role in the positive feedback regulation of ACh release. jneurosci.org The inhibitory effect of hexamethonium on neurotransmitter release is not limited to the neuromuscular junction. In conscious sheep, it has been shown to inhibit cholinergic transmission by preventing acetylcholine release in the context of gastrointestinal functions. nih.gov

Table 1: Effect of Hexamethonium on Acetylcholine Release

| Experimental Model | Key Finding | Reference |

|---|---|---|

| Rat phrenic nerve/hemidiaphragm | Increased quantal content of endplate currents at low stimulation frequencies. nih.gov | nih.gov |

| Developing neuromuscular synapses | Inhibited spontaneous acetylcholine release at high-activity synapses. jneurosci.orgpsu.edu | jneurosci.orgpsu.edu |

| Conscious sheep upper gastrointestinal tract | Inhibited cholinergic transmission by preventing acetylcholine release. nih.gov | nih.gov |

Role in Defining Autonomic Reflex Arcs

An autonomic reflex arc is the neural pathway that mediates a reflex action in the autonomic nervous system, controlling involuntary functions. numberanalytics.commicrobenotes.com These arcs consist of sensory neurons, interneurons (in some cases), preganglionic neurons, postganglionic neurons, and effector organs. microbenotes.comlibretexts.org this compound is a critical tool for defining these pathways by blocking the nicotinic cholinergic transmission within the autonomic ganglia, which is a key component of most autonomic reflexes. wikipedia.orgcambridge.org

By administering hexamethonium, researchers can determine whether a particular reflex is dependent on ganglionic transmission. For instance, in studies of the guinea pig ileum, hexamethonium has been used to demonstrate that both ascending and descending excitatory reflexes involve nicotinic neurotransmission, although other non-nicotinic pathways also exist. nih.gov Similarly, in investigations of colonic peristalsis in guinea pigs, hexamethonium abolished the increase in intraluminal pressure stimulated by pelvic nerve activation, confirming the involvement of nicotinic receptors in this reflex. jnmjournal.org

Research on the canine intracardiac ganglion has shown that while various nicotinic receptor subunits are present, complete blockade of ganglionic transmission with hexamethonium was used as a positive control to confirm the nicotinic nature of the synapse in the reflex pathway controlling heart rate. jneurosci.org This demonstrates hexamethonium's essential role in confirming the ganglionic link in autonomic reflex arcs.

Table 2: Application of Hexamethonium in Autonomic Reflex Arc Research

| System/Reflex Studied | Effect of Hexamethonium | Conclusion | Reference |

|---|---|---|---|

| Guinea pig ileum ascending/descending excitation | Abolished or attenuated reflex contractions. nih.gov | Confirmed the role of nicotinic transmission in these enteric reflexes. nih.gov | nih.gov |

| Guinea pig colonic peristalsis | Abolished pelvic nerve-stimulated pressure increase. jnmjournal.org | Demonstrated the necessity of nicotinic receptors for this reflex. jnmjournal.org | jnmjournal.org |

| Canine intracardiac ganglion (heart rate control) | Caused complete blockade of ganglionic transmission. jneurosci.org | Confirmed the nicotinic nature of the synapse in the cardiac reflex arc. jneurosci.org | jneurosci.org |

Exploration of Receptor-Mediated Signaling Pathways

This compound's utility extends to the investigation of the signaling pathways that are initiated by the activation of nicotinic acetylcholine receptors. While its primary action is blocking the ion pore of the receptor rather than competing with acetylcholine for the binding site, this blockade prevents the downstream consequences of receptor activation, allowing researchers to study the involved pathways. wikipedia.org

Studies have utilized hexamethonium to differentiate between various nAChR subtypes and their associated signaling cascades. For example, in rat vascular smooth muscle cells, nicotine-induced phosphorylation of p44/42-MAPK was not affected by hexamethonium, indicating that this signaling event is not mediated by the nAChR subtypes that hexamethonium blocks, but rather by the α7-nAChR subtype. oup.com

Conversely, in the medial habenular nucleus of the guinea pig, hexamethonium blocked both the excitatory and inhibitory responses to acetylcholine, indicating that these effects are mediated by nicotinic receptors sensitive to this antagonist. jneurosci.org Intracellular recordings revealed that the excitation was due to an increase in membrane cation conductance. jneurosci.org Furthermore, research on mouse colonic neurons showed that hexamethonium abolished calcium transients evoked by electrical stimulation, confirming that these neurons receive inputs from hexamethonium-sensitive neural pathways. physiology.org

Table 3: Hexamethonium in the Study of Receptor-Mediated Signaling

| Cell/Tissue Type | Signaling Pathway/Event Investigated | Effect of Hexamethonium | Inference | Reference |

|---|---|---|---|---|

| Rat aortic smooth muscle cells | Nicotine-induced p44/42-MAPK phosphorylation | No effect. oup.com | Signaling is mediated by α7-nAChRs, which are insensitive to hexamethonium. oup.com | oup.com |

| Guinea pig medial habenular nucleus | ACh-induced excitation and inhibition | Blocked both responses. jneurosci.org | Effects are mediated by hexamethonium-sensitive nAChRs. jneurosci.org | jneurosci.org |

| Mouse colonic myenteric neurons | Electrically evoked calcium transients | Abolished calcium transients. physiology.org | Neurons are activated by hexamethonium-sensitive neural pathways. physiology.org | physiology.org |

Advanced Methodologies in Hexamethonium Iodide Research

In Vitro Functional Assays

In vitro functional assays are indispensable for characterizing the pharmacological effects of hexamethonium (B1218175) on isolated tissues and cells, providing insights into its interaction with specific physiological systems under controlled laboratory conditions. nih.gov

The isolated organ bath is a classic pharmacological technique used to study the contraction and relaxation of smooth and cardiac muscle tissues. wikipedia.orgnih.govreprocell.com In this setup, a piece of tissue, such as guinea-pig ileum, trachea, atria, or a ring of an artery, is removed from an animal and suspended in a chamber filled with a physiological salt solution (e.g., Krebs or Tyrode's solution) maintained at a constant temperature (typically 37°C) and aerated with carbogen (B8564812) (95% O₂ / 5% CO₂). researchgate.netnih.govresearchgate.net One end of the tissue is fixed, while the other is connected to a force transducer that records changes in muscle tension. reprocell.comresearchgate.net

Researchers use this system to measure the tissue's contractile response to an agonist (a substance that stimulates a response), such as carbachol (B1668302) or acetylcholine (B1216132). nih.govnih.gov To study hexamethonium's antagonist properties, a cumulative concentration-response curve is generated for the agonist alone. Then, the experiment is repeated in the presence of a fixed concentration of hexamethonium. By observing the shift in the dose-response curve, the potency of the antagonist can be quantified.

Functional studies have shown that hexamethonium has little to no significant antagonistic effect on carbachol-induced contractions in tissues like the guinea-pig ileum, oesophageal muscularis mucosae, urinary bladder, and trachea. nih.gov However, it does show antagonism at muscarinic receptors in the guinea-pig left atria and canine saphenous vein. nih.gov The antagonist potency is often expressed as a pKB value, which is the negative logarithm of the molar concentration of an antagonist that requires a doubling of the agonist concentration to produce the same response.

| Tissue Preparation | Agonist | Hexamethonium Antagonism (pKB Value) |

| Guinea-pig left atria | Carbachol | 3.80 nih.gov |

| Canine saphenous vein | Carbachol | 3.75 nih.gov |

| Guinea-pig ileum | Carbachol | No significant antagonism nih.gov |

| Guinea-pig trachea | Carbachol | No significant antagonism nih.gov |

This table summarizes the functional antagonist activity of hexamethonium in various isolated organ bath preparations.

Electrophysiological techniques, such as two-electrode voltage clamp and patch-clamp recordings, are used to study the effects of hexamethonium on the electrical properties of individual cells, particularly neurons and muscle fibers. nih.govprotocols.io These methods allow for the direct measurement of ion flow through receptor channels in the cell membrane. nih.gov

Studies on frog skeletal muscle using voltage-clamp techniques have demonstrated that hexamethonium acts as a blocker of the ion channel of the nicotinic acetylcholine receptor. nih.govnih.gov This blockade is voltage-dependent, meaning its effectiveness increases as the cell membrane becomes more hyperpolarized (more negative inside). nih.govnih.gov Hexamethonium causes a reduction in the amplitude of endplate currents and reduces the apparent single-channel conductance without significantly competing with acetylcholine for its binding site. nih.govwikipedia.org

In isolated neurons, such as those from the rat ventral tegmental area (VTA), intracellular recordings have shown that hexamethonium can block inward currents induced by acetylcholine or carbachol. nih.gov This block is also voltage-dependent and contributes to the inhibition of neuronal firing. nih.gov These findings confirm that a primary mechanism of hexamethonium is the direct blockade of the open ion pore of nicotinic receptors. nih.govwikipedia.org

| Preparation | Technique | Key Finding |

| Frog Skeletal Muscle | Voltage Clamp | Voltage-dependent block of endplate currents; reduction in single channel conductance. nih.govnih.gov |

| Rat Ventral Tegmental Area (VTA) Neurons | Intracellular/Voltage Clamp Recording | Blocks acetylcholine-induced inward currents in a voltage-dependent manner. nih.gov |

| Aplysia Neurons | Voltage-Jump Relaxation Analysis | Action is consistent with a sequential model of channel block, with rate constants independent of membrane potential. nih.gov |

This table outlines key findings from electrophysiological studies on the effects of hexamethonium.

Binding Studies for Receptor Characterization

Binding studies are performed to directly measure the affinity of a compound for a specific receptor. nih.gov These assays typically use a radiolabeled ligand known to bind with high affinity to the receptor of interest. Competition binding assays are a common format. In this setup, a constant concentration of the radioligand is incubated with a preparation of cell membranes containing the target receptors, both in the absence and presence of various concentrations of the unlabeled test compound (in this case, hexamethonium).

The unlabeled hexamethonium competes with the radioligand for binding to the receptor. By measuring the decrease in radioligand binding as the concentration of hexamethonium increases, a competition curve can be generated. From this curve, the inhibition constant (Ki) can be calculated, which reflects the affinity of hexamethonium for the receptor. A lower Ki value indicates a higher binding affinity.

While hexamethonium is primarily known as a nicotinic acetylcholine receptor antagonist, binding studies have revealed that it also interacts with muscarinic acetylcholine receptor subtypes, albeit with lower affinity. nih.govwikipedia.org For example, competition binding studies using the radioligand [³H]-N-methylscopolamine showed that hexamethonium has a higher affinity for cardiac M2 muscarinic receptors than for M1 or M3 subtypes. nih.govnih.gov These studies provide precise, quantitative data on the receptor-binding profile of the compound, helping to explain the functional effects observed in other assays. nih.govnih.gov

| Receptor Subtype | Tissue Source | Hexamethonium Affinity (pKi) |

| Muscarinic M1 | Cerebrocortex | 3.28 nih.govnih.gov |

| Muscarinic M2 | Heart | 3.68 nih.govnih.gov |

| Muscarinic M3 | Submaxillary Gland | 2.61 nih.govnih.gov |

This table presents the binding affinities (pKi values, the negative logarithm of the Ki) of hexamethonium for different muscarinic receptor subtypes as determined by radioligand competition binding studies. A higher pKi value corresponds to a higher binding affinity.

Radioligand Binding Assays to Determine Receptor Affinity

Radioligand binding assays are a cornerstone in pharmacological research, offering a robust method for quantifying the affinity of a ligand, such as Hexamethonium, for its receptor. nih.gov These assays are considered the gold standard for detecting G protein-coupled receptor protein expression and for monitoring the properties of receptor-ligand interactions. nih.gov The technique involves the use of a radiolabeled ligand that binds to the receptor of interest. The affinity of a competing non-radiolabeled ligand, like Hexamethonium, is determined by its ability to displace the radiolabeled ligand from the receptor. This displacement is measured and used to calculate the inhibitory concentration (IC50), which is the concentration of the competing ligand that displaces 50% of the specific binding of the radioligand.

In the context of Hexamethonium, which is known to be an antagonist at nicotinic acetylcholine receptors (nAChRs), radioligand binding assays have been employed to characterize its binding properties. wikipedia.org For instance, studies have utilized radiolabeled nicotine (B1678760), such as (-)-[3H]nicotine, to label nicotinic binding sites in brain membrane preparations. nih.gov In one such study, the IC50 of Hexamethonium was determined to be 20 x 10⁻⁵ M in inhibiting the binding of (-)-[3H]nicotine. nih.gov Another study investigating the binding of (-)-[3H]nicotine to membranes from human brain tissue found the IC50 value for Hexamethonium to be greater than 50 µM. nih.gov

These assays typically involve incubating the receptor preparation (e.g., brain homogenates) with a fixed concentration of the radioligand and varying concentrations of the unlabeled competitor (Hexamethonium). After reaching equilibrium, the bound and free radioligand are separated, often by filtration, and the amount of bound radioactivity is quantified using liquid scintillation counting. nih.gov The data is then plotted as the percentage of specific binding versus the logarithm of the competitor concentration, from which the IC50 value is derived. The affinity of the competitor, expressed as the equilibrium dissociation constant (Ki), can then be calculated from the IC50 value using the Cheng-Prusoff equation.

Table 1: Hexamethonium Receptor Affinity Data from Radioligand Binding Assays

| Radioligand | Tissue/Cell Preparation | Competing Ligand | IC50 Value |

| (-)-[3H]nicotine | Rat brain membranes | Hexamethonium | 20 x 10⁻⁵ M |

| (-)-[3H]nicotine | Human brain membranes | Hexamethonium | > 50 µM |

Kinetic Analysis of Ligand-Receptor Interactions

The kinetic analysis of ligand-receptor interactions provides a more dynamic understanding of the binding process by examining the rates at which a ligand associates with and dissociates from its receptor. These kinetic parameters, the association rate constant (kₒₙ) and the dissociation rate constant (kₒff), are critical for a comprehensive understanding of a drug's mechanism of action and can significantly influence its in vivo efficacy. guidetopharmacology.org

For antagonists like Hexamethonium, the kinetic profile of its interaction with nicotinic acetylcholine receptors is a key determinant of its pharmacological effect. The binding of Hexamethonium to the nAChR is thought to occur primarily through a block of the ion pore rather than direct competition with the acetylcholine binding site. wikipedia.org A kinetic model for nicotinic acetylcholine receptors suggests that these receptors undergo rapid transitions between different states (resting, active, and desensitized) upon agonist binding. nih.gov An antagonist like Hexamethonium would influence these transitions by stabilizing one or more of these states, thereby preventing channel opening.

While specific kₒₙ and kₒff values for Hexamethonium Iodide are not extensively reported in the provided search context, the principles of kinetic analysis are well-established. Techniques such as surface plasmon resonance (SPR) and kinetic radioligand binding assays are commonly used to measure these parameters. In a kinetic binding assay, the association rate is determined by measuring the increase in specific binding of a radioligand over time, while the dissociation rate is measured by monitoring the decrease in specific binding after the addition of an excess of an unlabeled ligand.

The equilibrium dissociation constant (KD), which is a measure of the affinity of a ligand for its receptor, can be calculated from the ratio of the kinetic rate constants (KD = kₒff / kₒₙ). A study on the muscle nicotinic receptor estimated the KD of the weak agonist choline (B1196258) to be 4.1 ± 0.5 mM, illustrating the application of these methods to determine binding affinities. nih.gov Understanding the kinetics of Hexamethonium's interaction with its target receptors is crucial for elucidating the precise mechanism of its ganglionic blocking activity.

Analytical Detection and Quantification in Biological Matrices

The accurate detection and quantification of this compound in biological matrices such as plasma, serum, or urine are essential for pharmacokinetic and toxicokinetic studies. Various analytical techniques, including electrophoretic and spectroscopic methods, have been developed for this purpose.

Electrophoretic Techniques for Compound Analysis

Electrophoretic techniques, particularly capillary electrophoresis (CE), are powerful analytical tools for the separation and analysis of charged molecules like Hexamethonium, which is a quaternary ammonium (B1175870) compound. nih.gov CE offers several advantages, including high separation efficiency, small sample volume requirements (in the nanoliter range), and minimal sample preparation. nih.govresearchgate.net

Different modes of CE, such as capillary zone electrophoresis (CZE) and micellar electrokinetic chromatography (MEKC), can be employed for the analysis of drugs in biological fluids. nih.gov In CZE, charged analytes are separated based on their differential migration in an electric field. researchgate.net For a cationic compound like Hexamethonium, a fused-silica capillary with a buffer system would be used to achieve separation.

The analysis of other quaternary ammonium compounds, such as benzalkonium chlorides, by non-aqueous CE demonstrates the applicability of this technique to Hexamethonium. nih.gov In one such method, a separation buffer consisting of methanol/acetonitrile, sodium acetate, trifluoroacetic acid, and sodium dodecyl sulfate (B86663) was used with an uncoated fused quartz capillary. nih.gov The separation was performed at a voltage of 8 kV, and detection was achieved using a UV detector at a wavelength of 214 nm. nih.gov This method showed good linearity and recovery for the analyzed compounds. nih.gov For the analysis of Hexamethonium in biological samples, CE is often coupled with mass spectrometry (CE-MS), which provides high sensitivity and specificity. nih.gov

Table 2: Exemplar Conditions for Capillary Electrophoresis of Quaternary Ammonium Compounds

| Parameter | Condition |

| Separation Mode | Non-aqueous Capillary Electrophoresis (NACE) |

| Capillary | Uncoated fused quartz |

| Separation Buffer | Methanol/acetonitrile with sodium acetate, trifluoroacetic acid, and sodium dodecyl sulfate |

| Voltage | 8 kV |

| Detection | UV at 214 nm |

Spectroscopic Methods for Research Quantification

Spectroscopic methods are widely used for the quantification of compounds in various samples. For this compound, both the Hexamethonium cation and the iodide anion can potentially be quantified using spectroscopic techniques.

Ultraviolet-Visible (UV-Vis) spectrophotometry can be employed for the quantification of iodine. researchgate.net Iodine dissolved in certain organic solvents exhibits distinct absorption peaks in the UV-Vis spectrum, and the absorbance at a specific wavelength is proportional to its concentration. researchgate.net This principle could be adapted to quantify the iodide content of this compound after appropriate sample preparation.

A more direct and highly sensitive method for the quantification of Hexamethonium in biological matrices is liquid chromatography-tandem mass spectrometry (LC-MS/MS). This technique combines the separation power of liquid chromatography with the high specificity and sensitivity of mass spectrometry. nih.gov In a typical LC-MS/MS assay for a compound like Hexamethylenetetramine, a related compound, multiple reaction monitoring (MRM) is used to achieve high selectivity and low limits of detection. nih.gov The method involves monitoring a specific precursor ion of the analyte and its characteristic product ion. nih.gov Such assays are validated for linearity, accuracy, and precision, and are capable of quantifying the analyte over a wide concentration range. nih.gov Although a specific LC-MS/MS method for this compound was not detailed in the provided search results, the principles are directly applicable.

Furthermore, spectrophotometric methods have been developed for the determination of related compounds like hexamethylenetetramine, which involves a chemical reaction to produce a colored product that can be measured. rsc.org A similar approach could potentially be developed for Hexamethonium. Another general spectrophotometric method for the determination of total alkaloids involves reaction with bromocresol green to form a colored complex that is extractable and can be quantified. chula.ac.th

Structure Activity Relationship Studies and Analog Development for Research

Influence of Molecular Structure on Ganglionic Blocking Potency

The ganglionic blocking activity of hexamethonium (B1218175) and related polymethylene bis-quaternary ammonium (B1175870) salts is intrinsically linked to their molecular architecture. Two key features, the bis-quaternary ammonium structure and the distance separating the two nitrogen atoms, are of paramount importance.

The presence of two quaternary ammonium heads is a defining characteristic for the potent ganglionic blocking activity of hexamethonium. These positively charged moieties are crucial for the interaction with the anionic sites within the neuronal nicotinic acetylcholine (B1216132) receptor (nAChR) ion channel. The ganglionic blocking actions of bis-ammonium compounds are correlated with their ability to act as channel blockers. nih.gov This blockade is a primary mechanism by which these compounds inhibit neurotransmission at autonomic ganglia. wikipedia.org

The nature of the alkyl substituents on the nitrogen atoms also influences activity. Generally, trimethylammonium groups, as seen in hexamethonium, are optimal for ganglionic blockade. The symmetrical nature of many of these compounds, with identical quaternary heads, contributes to their potent activity. The bis-quaternary structure allows for a strong, bivalent interaction with the receptor, effectively occluding the ion pore and preventing the influx of ions that would normally lead to neuronal depolarization. wikipedia.org

The length of the polymethylene chain separating the two quaternary ammonium groups is a critical determinant of both the potency and the selectivity of ganglionic blockade. In the homologous series of polymethylene bis-trimethylammonium (BTM) compounds, ganglion-blocking activity demonstrates a clear dependence on the number of methylene (B1212753) units.

Research has shown that for ganglionic blockade, a chain of five to six methylene groups is optimal. Hexamethonium, with its six-carbon chain, sits (B43327) at this peak of activity. As the chain length increases beyond this optimal distance, the ganglionic blocking potency tends to decline. For instance, in the BTM series, while activity increases with chain length up to a point, it begins to decrease with longer chains. nih.gov This suggests a specific spatial requirement for the binding sites within the ganglionic nAChR.

The table below, compiled from historical pharmacological data, illustrates the relationship between the number of methylene units in polymethylene bis-trimethylammonium compounds and their relative ganglionic blocking potency.

| Compound Name | Number of Methylene Units (n) | Relative Ganglionic Blocking Potency |

| Pentamethonium | 5 | High |

| Hexamethonium | 6 | Very High (Optimal) |

| Heptamethonium | 7 | High |

| Decamethonium | 10 | Lower |

This table is illustrative and compiled from general findings in structure-activity relationship studies. Exact potency can vary based on the specific experimental preparation.

This relationship underscores the concept of a specific "receptor" fit, where the distance between the two cationic heads of the blocker aligns optimally with corresponding anionic sites in the nAChR channel to produce maximal blockade.

Design and Synthesis of Hexamethonium Analogs for Research

The fundamental structure of hexamethonium has served as a scaffold for the design and synthesis of a variety of analogs aimed at dissecting the pharmacology of nicotinic and other receptors. These efforts have focused on enhancing receptor selectivity and creating molecular probes.

While hexamethonium is a potent ganglionic blocker, it also exhibits activity at other receptors, albeit at higher concentrations. For instance, it can interact with muscarinic receptors, showing a degree of selectivity for the M2 subtype. nih.gov To develop more selective tools, medicinal chemists have synthesized analogs with modifications to the core hexamethonium structure.

These modifications have included altering the substituents on the quaternary nitrogens and incorporating more complex, rigid structures in place of the flexible polymethylene chain. For example, the synthesis of carbamoylcholine and acetylcholine analogues has led to compounds with high affinity and functional selectivity for the α4β2 nAChR subtype over other nAChR subtypes like α3β4 and α7. acs.org By systematically altering the structure, researchers can fine-tune the binding profile of the molecule, shifting its preference from one receptor subtype to another. This has been instrumental in characterizing the diverse family of nicotinic receptors.

Hexamethonium analogs have been synthesized to serve as molecular probes to investigate the structure and function of ion channels and receptors. A key strategy in this area is the incorporation of a "reporter" group, such as a spin label, into the molecule.

Site-directed spin labeling (SDSL) is a powerful technique for studying protein structure and dynamics. nih.gov By synthesizing a hexamethonium analog containing a nitroxide spin label, researchers can use techniques like electron paramagnetic resonance (EPR) spectroscopy to probe the local environment of the binding site. These spin-labeled probes provide valuable information on the proximity and motion of different parts of the receptor protein as it interacts with the ligand. The synthesis of such probes allows for the detailed mapping of the ligand-binding pocket and the conformational changes that occur during channel gating.

Furthermore, bis-quaternary ammonium compounds, in general, have been utilized as structural probes for other ion channels, such as the sarcoplasmic reticulum K+ channel, demonstrating the broader applicability of this chemical motif in designing tools for biophysical studies. psu.edu

Computational Modeling in Structure-Activity Prediction

In recent years, computational modeling has become an increasingly valuable tool in predicting the structure-activity relationships of compounds like hexamethonium and its analogs. Techniques such as quantitative structure-activity relationship (QSAR) modeling and molecular docking are employed to understand the molecular basis of their activity and to guide the design of new, more potent, and selective ligands.

QSAR studies on mono- and bis-quaternary ammonium salts have successfully used nonlinear techniques like self-organizing maps (SOM) and genetic functional approximation (GFA) to create models that can predict the biological activity of these molecules at nAChRs. nih.govnih.gov These models have identified key molecular descriptors, such as charge distribution and hydrophobic free energies, as important determinants of bioactivity. nih.gov

Future Directions and Research Gaps

Refining Understanding of nAChR Subtype-Specific Interactions

A significant area for future research lies in achieving a more granular understanding of hexamethonium's interactions with the diverse family of nAChR subtypes. Although broadly classified as a ganglionic blocker, its affinity and potency vary considerably among different nAChR subunit compositions. This differential activity presents an opportunity to use hexamethonium (B1218175) as a tool to dissect the physiological roles of specific nAChR subtypes.

Research has demonstrated that hexamethonium exhibits different potencies for various nAChR subtypes. For instance, studies using knockout mice have revealed that the presence of the α5 subunit can significantly influence the potency of hexamethonium. In mouse superior cervical ganglion (SCG) neurons, hexamethonium is most potent in ganglia from α5β4-knockout (KO) mice, followed by α5β2-KO and wild-type (WT) ganglia. This suggests that receptors containing the α5 subunit are less sensitive to hexamethonium blockade.

Further research is needed to precisely quantify the binding affinities and functional consequences of hexamethonium at a wider array of nAChR subtypes, including those found in the central nervous system. Such studies will be crucial for interpreting data from experiments using hexamethonium and for developing more selective pharmacological probes.

Table 1: Hexamethonium IC50 Values for Different nAChR Subtypes in Mouse Superior Cervical Ganglion (SCG)

| Genotype | Predominant nAChR Subtypes | Hexamethonium IC50 (μmol/L) |

|---|---|---|

| Wild-Type (WT) | α3β4α5, α3β2 | 389.2 |

| α5β2-KO | α3β4 | 126.7 |

| α5β4-KO | α3β2 | 22.1 |

Data sourced from studies on synaptic transmission in the mouse superior cervical ganglion. ncats.io

Further Elucidation of Hexamethonium-Sensitive Pathways in Complex Biological Systems

Hexamethonium's ability to block ganglionic transmission has made it an invaluable tool for studying the influence of the autonomic nervous system on various physiological processes. However, there remain significant gaps in our understanding of the full spectrum of hexamethonium-sensitive pathways, particularly within complex biological systems like the central nervous system and during development.

In the gastrointestinal tract, hexamethonium has been used to demonstrate the role of nicotinic synapses in the myenteric plexus, which is crucial for coordinated gut motility. nih.gov Studies in conscious sheep have utilized hexamethonium to assess the autonomic nervous system's involvement in upper gastrointestinal functions, revealing its inhibitory effects on reticulo-rumen contractions and abomasal motility. nih.gov More recent research in the mouse colon has shown that hexamethonium can abolish the activation of the majority of myenteric neurons, highlighting the prevalence of nicotinic neurotransmission in these circuits. nih.gov

Future investigations should aim to map out hexamethonium-sensitive pathways in other organ systems with greater precision. For example, its effects on cardiovascular control are well-documented, but a deeper understanding of its influence on specific neural circuits regulating heart rate and blood pressure is still needed. nih.govnih.gov Furthermore, exploring its impact on developmental processes and in models of disease could reveal novel roles of ganglionic transmission in health and pathology. Challenges in this area include the systemic effects of hexamethonium, which can complicate the interpretation of results, and the need for more sophisticated techniques to monitor neural activity in specific pathways in vivo.

Novel Applications as a Pharmacological Probe in Emerging Research Areas

The utility of hexamethonium as a pharmacological probe is expanding beyond its traditional use in autonomic research. Emerging fields of study are beginning to leverage its properties to investigate complex biological phenomena.

One promising new area is the study of the interplay between the nervous and immune systems. As a ganglionic blocker, hexamethonium can be used to investigate the role of the autonomic nervous system in modulating inflammation. There is also emerging interest in its use to study the integrity and function of the blood-brain barrier. Research in rats with cerebral ischemia has shown that hexamethonium can increase regional cerebral blood flow and improve cerebral function, suggesting a role for autonomic ganglia in the regulation of cerebrovascular responses. nih.gov

Furthermore, hexamethonium continues to be a crucial tool in fundamental neuroscience for differentiating between receptor types and dissecting synaptic pathways. Its ability to block neuronal nAChRs without affecting muscarinic or neuromuscular junction receptors makes it an essential control in many experimental designs. wikipedia.org As new research areas emerge, the creative application of hexamethonium as a pharmacological probe will likely lead to significant new discoveries.

Q & A

Q. What is the pharmacological mechanism of hexamethonium iodide in inhibiting gastric secretion, and how does it differ from other ganglionic blockers?

this compound (C6) acts as a ganglionic blocker by impeding preganglionic parasympathetic transmission, particularly vagal impulses to the stomach. In duodenal ulcer patients, intramuscular administration of 100 mg C6 reduced spontaneous hydrochloric acid secretion to achlorhydria levels for up to three hours. Unlike atropine or tetraethylammonium bromide, C6 has minimal curare-like effects or blood pressure impact at therapeutic doses . Methodologically, gastric secretion studies involve fasting subjects with 15-minute aspiration intervals, rigorous stomach-emptying techniques (e.g., positional adjustments), and titration of acid levels to quantify inhibition .

Q. How does this compound affect blood pressure in hypertensive and vasospastic conditions?

In peripheral vascular disease and hypertension, C6 induces a transient systolic/diastolic pressure reduction (average fall: 15–24 mm Hg) via sympathetic ganglionic blockade. Studies recommend intramuscular doses of 30–40 mg, with blood pressure monitored pre- and post-injection. However, effects are less pronounced in normotensive controls, suggesting context-dependent efficacy . Experimental protocols include simultaneous recordings of limb blood flow (e.g., forearm plethysmography) to correlate hemodynamic changes .

Advanced Research Questions

Q. How should researchers resolve contradictory data on this compound’s vascular effects across studies?

Discrepancies in blood flow responses (e.g., transient vs. sustained forearm flow increases) may arise from methodological variability, such as injection pain-induced adrenaline spikes or differences in patient mobility during trials. Advanced designs should standardize environmental factors (e.g., room temperature, posture) and incorporate dual-limb measurements to isolate drug-specific effects from confounding variables . For example, simultaneous foot and leg flow recordings in vascular patients showed prolonged post-injection increases (e.g., from 7 to 16 mL/100 mL/min), validating sustained vasodilation in lower extremities .

Q. What ethical and safety protocols are critical when designing human trials with this compound?

The 2001 Johns Hopkins incident underscores risks of unapproved routes (e.g., inhalation) and inadequate literature review. Researchers must:

- Exhaustively review historical toxicity data : Pre-1950s studies reported pulmonary toxicity in animal models, omitted in later protocols .

- Disclose all adverse events : Even if deemed unrelated (e.g., transient hypotension), full reporting is mandatory to avoid publication bias .

- Validate purity and dosing : Early trials used pharmaceutical-grade C6 (May & Baker Ltd.) with rigorous purity checks, unlike later studies using laboratory-grade compounds .

Q. How can experimental designs optimize this compound’s antispasmodic effects while minimizing autonomic side effects?

In electroconvulsive therapy (ECT), combining C6 (2 mL intramuscular) with sodium thiopentone prevented post-ictal hypertension without excessive hypotension. Key parameters include:

- Dose titration : Incremental increases (e.g., 3 g/day oral, divided into six doses) to balance efficacy and safety in hypertensive patients .

- Adjunct therapies : Co-administration with atropine mitigates bradycardia, while thiopentone enhances seizure control .

Methodological Considerations

Q. What are best practices for replicating historical studies on this compound’s ganglionic blockade?

- Standardize bioassays : Early work by Paton and Zaimis compared C6’s potency to tetraethylammonium bromide (TEA) using isolated nerve-muscle preparations, establishing a 5:1 efficacy ratio .

- Control for batch variability : Historical supplies (e.g., 1949–1952) had inconsistent purity; modern studies should use HPLC-validated compounds .

Q. How should researchers address variability in gastric motility inhibition across patient cohorts?

In duodenal ulcer trials, C6’s 4-hour motility suppression exceeded other agents (e.g., atropine). To reduce inter-patient variability:

- Stratify by disease severity : Select subjects with active ulcers confirmed via endoscopy or radiology .

- Monitor vagal activity : Insulin-induced hypoglycemia tests differentiate true vagal blockade (absent acid response) from parietal cell effects (histamine response unaffected) .

Data Contradiction Analysis

Q. Why do some studies report minimal blood pressure changes with C6, while others note significant hypotension?

Divergent outcomes stem from:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.